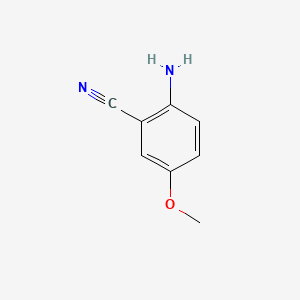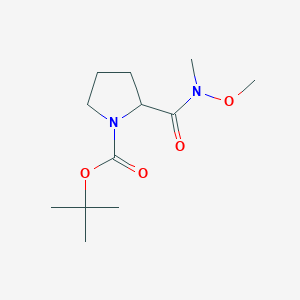
3-アミノ-N-イソブチルベンザミド
概要
説明
3-amino-N-isobutylbenzamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, where the amide nitrogen is substituted with an isobutyl group and the benzene ring is substituted with an amino group at the meta position
科学的研究の応用
Chemistry: 3-amino-N-isobutylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, 3-amino-N-isobutylbenzamide and its derivatives have been investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its functional groups allow for modifications that can enhance the performance of these materials in various applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-isobutylbenzamide typically involves the coupling of 3-aminobenzoic acid with isobutylamine. One common method involves the use of coupling reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC*HCl) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is obtained in high yield .
Industrial Production Methods: Industrial production of 3-amino-N-isobutylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-amino-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The amide group can engage in coupling reactions with other functional groups to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted benzamides, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives .
作用機序
The mechanism of action of 3-amino-N-isobutylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the interaction between androgen receptors and coactivator proteins, thereby exerting anticancer effects in prostate cancer cells .
類似化合物との比較
N-isobutylbenzamide: Similar structure but lacks the amino group.
4-bromo-N-isobutylbenzamide: Contains a bromine atom at the para position instead of an amino group.
3-amino-N-isobutyl-4-methylbenzamide: Contains an additional methyl group on the benzene ring.
Uniqueness: 3-amino-N-isobutylbenzamide is unique due to the presence of both the amino and isobutyl groups, which confer specific chemical reactivity and biological activity. The amino group allows for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interactions with biological targets .
特性
IUPAC Name |
3-amino-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZQGUCOQSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393808 | |
| Record name | 3-amino-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81882-64-6 | |
| Record name | 3-amino-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)













